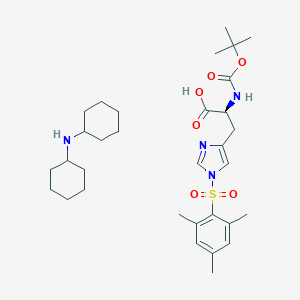

Boc-His(Mts)-OH (dicyclohexylammonium) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

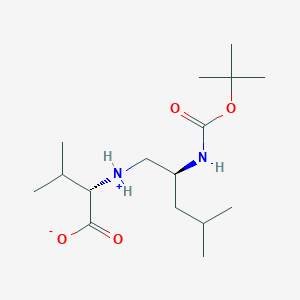

“Boc-His(Mts)-OH (dicyclohexylammonium) salt” is a chemical compound with the molecular formula C20H27N3O6S · C12H23N . It is used in proteomics research .

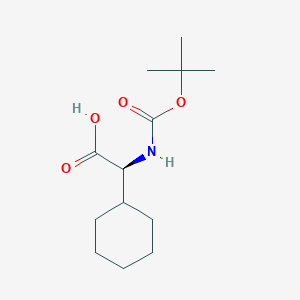

Molecular Structure Analysis

The SMILES string for this compound isC1CCC (CC1)NC2CCCCC2.Cc3cc (C)c (c (C)c3)S (=O) (=O)n4cnc (C [C@H] (NC (=O)OC (C) (C)C)C (O)=O)c4 . This provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 618.83 . The compound should be stored at a temperature of -20°C .Scientific Research Applications

Gel Sculpture and Supramolecular Chemistry

A study by (Sahoo et al., 2012) highlights the creation of a non-polymeric supramolecular gel derived from simple organic salts, including those derived from tert-butoxycarbonyl (Boc)-protected L-amino acids. This gel demonstrates remarkable load-bearing, moldable, and self-healing properties, illustrating the material's potential in stress-bearing applications.

Photocatalysis and Environmental Applications

Research on (BiO)_2CO_3 (BOC)-based photocatalysts reviewed by (Ni et al., 2016) explores the material's suitability for various applications, including photocatalysis and environmental remediation. The enhancement of visible light-driven photocatalytic performance through various modification strategies indicates the potential of BOC and related materials in addressing pollution and energy conversion.

Supramolecular Tectons and Polymer Chemistry

(Silva et al., 2006) discusses the development of a new scorpionate ligand for the controlled solid-state organization of homometallic and heterometallic alkali metal coordination polymers. This research underscores the utility of such compounds in designing materials with tailored properties for various applications.

Organic Synthesis and Catalysis

(Kalita & Nicholas, 2005) demonstrates the use of Boc-protected hydroxylamine in the copper-catalyzed regioselective allylic hydroxyamination and amination of alkenes. This highlights the role of Boc-His(Mts)-OH derivatives in facilitating specific organic transformations, contributing to the synthesis of complex organic molecules.

Material Science and Engineering

(Alomar et al., 2013) explores the physical properties of deep eutectic solvents (DESs) synthesized using glycerol with different phosphonium and ammonium salts, including dicyclohexylammonium salts. The study provides insights into the potential of these materials in a wide range of industrial applications due to their diverse physical properties.

Molecular Gels and Organogelators

(Rojek et al., 2015) focuses on dicyclohexylammonium bromoacetate, a related organogelator that forms molecular gels with specific solvents. This research exemplifies the use of dicyclohexylammonium-based compounds in creating materials with unique properties such as gelation, relevant for various technological applications.

Mechanism of Action

Target of Action

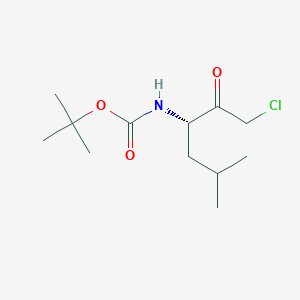

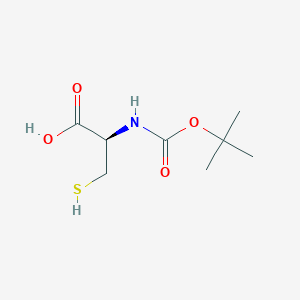

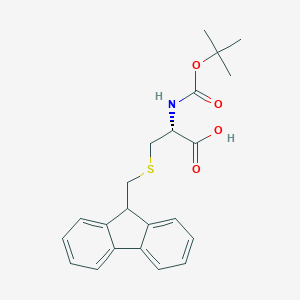

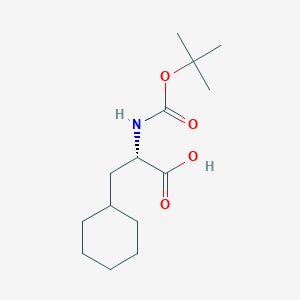

The primary target of the compound “Boc-His(Mts)-OH (dicyclohexylammonium) salt” is amines in organic synthesis . The compound is used as a protecting group for amines, making them less reactive and thus easier to handle during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines. The Boc (tert-butyl oxycarbonyl) group in the compound protects amines as carbamates . The protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis . By protecting amines, it prevents unwanted reactions that could occur due to the reactivity of amines . This allows for more controlled and efficient synthesis processes.

Result of Action

The result of the compound’s action is the protection of amines in organic synthesis . This allows for the synthesis of more complex compounds without unwanted side reactions. The Boc group can be removed with mild acid, making it a useful tool in synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by the chemical environment in which it is used. For example, the Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid, making it orthogonal to other key protecting groups .

Future Directions

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJUUIIJQTXJAD-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583406 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-56-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

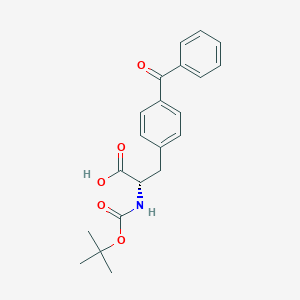

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)